Glutamamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nitrogen source for cell cultures:

Glutamamide serves as a vital nitrogen source for cell cultures. Cells require nitrogen for essential processes like protein and nucleic acid synthesis. Glutamamide readily breaks down into glutamate and ammonia, providing readily available nitrogen for cell growth and proliferation [1]. This makes it a common component of cell culture media for various cell lines [1].

- Source: A relatively simple and efficient method for suspension culture of chinese hamster ovary cells using glutamine and asparagine as nitrogen sources:

Studies on Glutamate metabolism:

Glutamate is a key neurotransmitter in the brain. Glutamamide can be a valuable tool in research investigating glutamate metabolism and its role in neurological functions. By manipulating glutamine levels or using isotopically labelled glutamine, researchers can track the conversion of glutamine to glutamate and study its impact on neuronal activity and signaling pathways [2].

Investigating kidney function:

Glutamine plays a role in ammonia detoxification in the kidneys. Research studies use glutamine to assess kidney function and diagnose potential deficiencies. By measuring the body's ability to convert glutamine to ammonia, researchers can gain insights into kidney health [3].

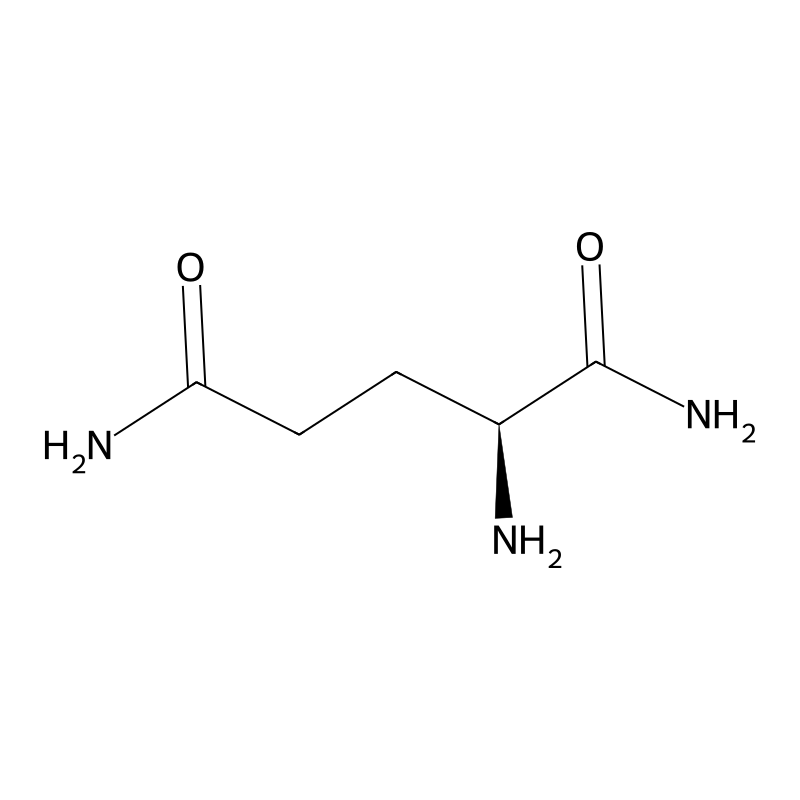

Glutamamide, chemically known as L-glutamine amide, is an amino acid amide derived from the condensation of the carboxy group of L-glutamine with ammonia. Its molecular formula is C₅H₁₁N₃O₂, and it plays a significant role in various biochemical processes. Glutamamide is structurally related to both glutamic acid and glutamine, making it an important compound in metabolic pathways and cellular functions.

- Condensation Reactions: Glutamamide can react with other amines or acids to form peptide bonds, contributing to protein synthesis.

- Hydrolysis: In the presence of water and appropriate enzymes, glutamamide can hydrolyze back to L-glutamine and ammonia.

- Transamination: It can engage in transamination reactions, where amino groups are transferred between molecules, facilitating amino acid interconversion.

Glutamamide exhibits various biological activities:

- Neurotransmitter Precursor: It serves as a precursor for neurotransmitters, particularly in the central nervous system.

- Anticancer Potential: Research indicates that certain glutamamide derivatives possess anticancer properties, acting as potential inhibitors of tumor growth by interfering with metabolic pathways in cancer cells .

- Metabolic Role: It plays a role in nitrogen metabolism and is involved in the synthesis of other amino acids.

Several methods have been developed for synthesizing glutamamide and its derivatives:

- Direct Amide Formation: The most straightforward method involves the reaction of L-glutamine with ammonia under controlled conditions.

- Chemical Modifications: Various synthetic routes involve modifying existing amino acids or their derivatives to yield glutamamide analogs. For example, 1,5-N,N′-disubstituted derivatives can be synthesized through specific substitution reactions .

- Oligomerization Techniques: Recent advancements have allowed for the creation of sequence-defined oligomers of L-glutamamide, enhancing its functional properties for research applications .

Glutamamide has diverse applications across several fields:

- Pharmaceuticals: Its derivatives are being explored as potential anticancer agents and neuroprotective drugs.

- Biotechnology: Used in the synthesis of peptides and proteins in research settings.

- Nutritional Supplements: Glutamamide is sometimes included in dietary supplements aimed at enhancing cognitive function and athletic performance.

Glutamamide shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| L-Glutamine | Direct precursor | Primary amino acid involved in protein synthesis |

| L-Glutamic Acid | One less amine group | Functions as a neurotransmitter |

| N-Acetylglutaminylglutamine | Acetylated form | Enhanced solubility and stability |

| 1,5-N,N′-Disubstituted Glutamamides | Substituted derivatives | Potential anticancer activity |

Glutamamide's uniqueness lies in its specific amide structure which allows it to act as both a metabolic intermediate and a precursor for various bioactive compounds. Its derivatives are particularly noteworthy for their potential pharmaceutical applications.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Vázquez ME, Blanco JB, Salvadori S, Trapella C, Argazzi R, Bryant SD, Jinsmaa Y, Lazarus LH, Negri L, Giannini E, Lattanzi R, Colucci M, Balboni G. 6-N,N-dimethylamino-2,3-naphthalimide: a new environment-sensitive fluorescent probe in delta- and mu-selective opioid peptides. J Med Chem. 2006 Jun 15;49(12):3653-8. PubMed PMID: 16759107; PubMed Central PMCID: PMC1994907.

3: Roof RA, Jin Y, Roman DL, Sunahara RK, Ishii M, Mosberg HI, Neubig RR. Mechanism of action and structural requirements of constrained peptide inhibitors of RGS proteins. Chem Biol Drug Des. 2006 Apr;67(4):266-74. PubMed PMID: 16629824.

4: McDonald HC, Odstrchel G, Maurer PH. The influence of carriers on the immune response of rabbits to the synthetic homopolymer poly ( -2-N-morpholinylethyl-L-glutamamide) (PAMEG). J Immunol. 1972 Jun;108(6):1690-7. PubMed PMID: 4402313.